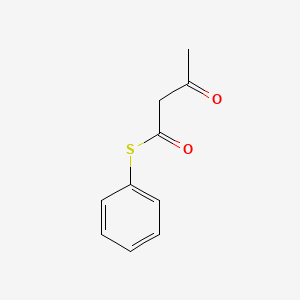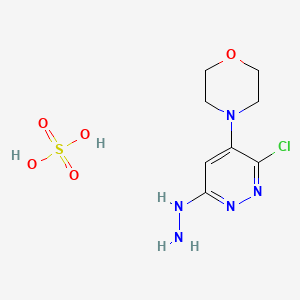
Rhenium, fluorotrioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhenium, fluorotrioxo- (ReO3F) is a compound of rhenium, a transition metal known for its high melting point and unique catalytic properties.
Preparation Methods
The preparation of rhenium, fluorotrioxo- involves the reaction of rhenium heptoxide (Re2O7) with fluorine gas. This reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. The synthetic route can be summarized as follows :
[ \text{Re}_2\text{O}_7 + \text{F}_2 \rightarrow 2 \text{ReO}_3\text{F} ]
Industrial production methods for rhenium compounds often involve the extraction of rhenium from molybdenite (MoS2) ores, followed by chemical processing to obtain various rhenium oxides and fluorides .
Chemical Reactions Analysis
Rhenium, fluorotrioxo- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: Rhenium, fluorotrioxo- can be oxidized to higher oxidation states using strong oxidizing agents.
Reduction: It can be reduced to lower oxidation states using reducing agents such as hydrogen gas.
Substitution: Fluorine atoms in rhenium, fluorotrioxo- can be substituted with other ligands under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of rhenium, while reduction could produce lower oxides or elemental rhenium .
Scientific Research Applications
Rhenium, fluorotrioxo- has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and hydrogenation processes.
Biology: Rhenium compounds are being explored for their potential use in radiopharmaceuticals for cancer treatment.
Medicine: Rhenium-based drugs are being investigated for their antimicrobial and anticancer properties.
Industry: Rhenium, fluorotrioxo- is used in the production of high-performance alloys and as a catalyst in petrochemical processes.
Mechanism of Action
The mechanism of action of rhenium, fluorotrioxo- involves its ability to interact with various molecular targets and pathways . For example, in cancer therapy, rhenium compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells. Additionally, rhenium compounds can bind to DNA and disrupt cellular processes, further contributing to their anticancer effects .
Comparison with Similar Compounds
Rhenium, fluorotrioxo- can be compared with other rhenium compounds such as rhenium heptoxide (Re2O7) and rhenium trioxide (ReO3) . While all these compounds share some common properties due to the presence of rhenium, rhenium, fluorotrioxo- is unique in its specific reactivity and applications. For instance, rhenium heptoxide is primarily used as a precursor for other rhenium compounds, whereas rhenium, fluorotrioxo- is valued for its catalytic properties and potential in medical applications .
Similar Compounds
- Rhenium heptoxide (Re2O7)
- Rhenium trioxide (ReO3)
- Rhenium dioxide (ReO2)
- Rhenium disulfide (ReS2)
These compounds exhibit different chemical behaviors and applications, highlighting the versatility of rhenium chemistry .
Properties
CAS No. |
42246-24-2 |
|---|---|
Molecular Formula |
FHO3Re |
Molecular Weight |
254.212 g/mol |
IUPAC Name |
trioxorhenium;hydrofluoride |
InChI |
InChI=1S/FH.3O.Re/h1H;;;; |
InChI Key |
AEXMOXJISSKHCX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Re](=O)=O.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8,8-Dibromo-1-methylbicyclo[5.1.0]octane](/img/structure/B14660964.png)
![(10R,13S,17R)-10,13-Dimethyl-1,2,7,8,9,10,11,12,13,14,15,16-dodecahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5',6-trione](/img/structure/B14660969.png)





![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)

